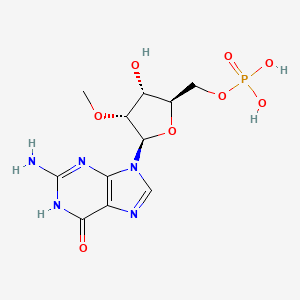

2'-O-Methylguanosine 5'-monophosphate

Description

Properties

CAS No. |

24121-01-5 |

|---|---|

Molecular Formula |

C11H16N5O8P |

Molecular Weight |

377.25 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O8P/c1-22-7-6(17)4(2-23-25(19,20)21)24-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

YPMKZCOIEXUDSS-KQYNXXCUSA-N |

SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |

sequence |

N |

Synonyms |

2'-O-methylguanosine 5'-monophosphate 2-O-MGMP |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2'-O-Methylguanosine 5'-monophosphate

An In-depth Technical Guide to 2'-O-Methylguanosine 5'-monophosphate: Structure, Properties, and Applications

Introduction: Unveiling a Critical Player in RNA Biology

In the intricate world of molecular biology, the four canonical ribonucleotides—adenosine, guanosine, cytidine, and uridine monophosphates—form the primary language of RNA. However, the functional diversity and regulatory complexity of RNA are vastly expanded by a rich tapestry of post-transcriptional modifications. Among the most prevalent and functionally significant of these is 2'-O-methylation. This guide provides a comprehensive technical examination of a key modified nucleotide, this compound (Gm), a molecule central to RNA stability, function, and the burgeoning field of RNA therapeutics.

This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind the unique properties of Gm. We will explore its fundamental chemical structure, its profound impact on RNA biophysics, its biological roles from viral evasion to translation control, and its critical applications in modern biotechnology and drug development. For researchers, scientists, and professionals in drug development, a deep understanding of Gm is not merely academic—it is essential for innovation.

Part 1: Core Chemical Identity and Physicochemical Properties

The functional characteristics of this compound stem directly from its unique molecular architecture. The addition of a simple methyl group to the 2'-hydroxyl of the ribose sugar introduces profound changes to the nucleotide's behavior.

Chemical Structure

This compound is structurally defined as a guanosine 5'-phosphate where the hydrogen of the 2'-hydroxyl group on the ribose moiety is replaced by a methyl group.[1]

-

IUPAC Name: [(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate[1]

Caption: 2D structure of this compound.

Physicochemical Data Summary

The introduction of the 2'-O-methyl group confers distinct properties crucial for both biological function and experimental handling.

| Property | Value | Source(s) |

| CAS Number | 24121-01-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₅O₈P | [1][2][3] |

| Molecular Weight | 377.25 g/mol | [1][2][3] |

| Canonical SMILES | O[C@H]1O[C@@H]1COP(O)(O)=O | [2] |

| Storage Conditions | Store under recommended conditions in the Certificate of Analysis; typically desiccated at -20°C. | [2] |

The Structural Impact of 2'-O-Methylation

The seemingly minor addition of a methyl group at the 2' position has profound stereochemical consequences that propagate through the entire RNA structure.

-

Sugar Pucker Conformation: The 2'-O-methyl group introduces steric hindrance that biases the ribose sugar's conformation towards a C3'-endo pucker.[4][5] This is the predominant conformation found in A-form RNA helices. This "pre-organization" of the sugar reduces the entropic penalty of forming a duplex, thereby stabilizing the helical structure.[4]

-

Enhanced Helix Stability: Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[4][5][6] This increased stability is not just theoretical; it is a cornerstone of why this modification is exploited in oligonucleotide therapeutics to enhance target binding affinity.

-

Nuclease Resistance: The 2'-O-methyl group provides a steric shield, protecting the adjacent phosphodiester bond from cleavage by many endo- and exonucleases and preventing alkaline hydrolysis.[6][7] This property is fundamental to the longevity of modified RNAs in the cellular environment and is a key feature leveraged in the design of stable RNA-based drugs.

Part 2: Synthesis and Characterization Protocols

The generation of high-purity this compound is a prerequisite for its use in research and therapeutic development. Both chemical and enzymatic routes are viable, each with distinct advantages.

Synthesis Methodologies

Chemical Synthesis: Chemical synthesis of 2'-O-methylated nucleosides and their subsequent phosphorylation is a well-established but complex process. The primary challenge lies in achieving selective methylation at the 2'-hydroxyl group while other reactive sites on the guanine base and ribose are protected.

A notable approach involves the use of a specialized protecting group strategy. For instance, methylene-bis-(diisopropylsilyl chloride) can be used to selectively protect the 3' and 5' hydroxyl groups of guanosine.[8] This allows for the targeted methylation of the exposed 2'-hydroxyl group using a mild base and methylating agent.[8] Subsequent deprotection and phosphorylation at the 5' position yield the final product. The phosphorylation step itself can be accomplished using reagents like phosphoryl chloride (POCl₃) followed by reaction with pyrophosphate.[9][10]

Enzymatic Synthesis: Enzymatic synthesis offers a "greener" and often more specific alternative to complex chemical routes. The core of this strategy is the phosphorylation of the parent nucleoside, 2'-O-methylguanosine.

This can be achieved using nucleoside kinases, such as deoxynucleoside kinase (dNK) from Drosophila melanogaster, which can transfer a phosphate group from a donor like ATP or GTP to the 5'-hydroxyl of the nucleoside.[11] For larger-scale synthesis, a phosphate regeneration system, such as using acetate kinase to regenerate GTP from GDP, can be employed to drive the reaction to completion.[11]

Caption: Workflow for enzymatic synthesis of Gm.

Experimental Protocol: Purification and Analysis

Trustworthiness in research demands rigorous purification and validation of synthesized molecules. High-Performance Liquid Chromatography (HPLC) is the standard for purification, while mass spectrometry and NMR confirm identity.

Protocol: HPLC Purification of Gm

-

Column Selection: Utilize a reverse-phase C18 column suitable for polar analytes.

-

Mobile Phase Preparation:

-

Solvent A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

Equilibrate the column with 100% Solvent A.

-

Inject the crude reaction mixture.

-

Apply a linear gradient from 0% to 25% Solvent B over 30 minutes. The exact gradient should be optimized based on the specific reaction impurities.

-

-

Detection and Fraction Collection:

-

Monitor the elution profile using a UV detector at a wavelength of ~253 nm (the absorbance maximum for guanosine).

-

Collect fractions corresponding to the major product peak.

-

-

Desalting and Lyophilization:

-

Pool the product-containing fractions.

-

Remove the TEAA buffer through repeated co-evaporation with water or by using a desalting column.

-

Lyophilize the final sample to obtain a stable, dry powder.

-

Validation:

-

Mass Spectrometry (ESI-MS): Confirm the identity by verifying the molecular weight. The expected m/z for the [M-H]⁻ ion is 376.07.

-

NMR Spectroscopy (¹H, ³¹P): Perform structural confirmation. The presence of a singlet around 3.5 ppm in the ¹H NMR spectrum confirms the 2'-O-methyl group, while a characteristic signal in the ³¹P NMR spectrum confirms the 5'-monophosphate.

Part 3: Biological Significance and System-Level Function

This compound is not merely a structural component; it is an active participant in critical cellular processes, primarily through its incorporation into RNA.

The mRNA 5' Cap: A Sentinel of Stability and Identity

In higher eukaryotes, the 5' end of messenger RNA (mRNA) is protected by a cap structure. The initial cap (Cap 0) consists of a 7-methylguanosine (m7G) linked to the first nucleotide. This structure is often further modified by methylation of the 2'-hydroxyl of the first nucleotide, forming the "Cap 1" structure. When this nucleotide is guanosine, the result is m7GpppGm.

-

Protection from Degradation: The Cap 1 structure is a critical defense mechanism. It sterically hinders and reduces the affinity of decapping and degradation enzymes like DXO, which would otherwise target and destroy the mRNA.[12][13][14] This 2'-O-methylation is a key determinant of mRNA stability and lifetime in the cell.[12][13]

-

Immune Evasion: The innate immune system has evolved to recognize foreign RNA, often characterized by a lack of modifications. The Cap 1 structure serves as a molecular signature of "self," preventing the activation of pattern recognition receptors and antiviral pathways by the host's own mRNA.[15][16]

-

Translation Efficiency: While the m7G cap is the primary binding site for the translation initiation factor eIF4E, the overall cap structure, including the 2'-O-methylation, influences the efficiency of protein synthesis.

Caption: Pathway of mRNA Cap 1 formation and its key functions.

A Ubiquitous Modification in Non-coding RNA

The importance of 2'-O-methylation extends beyond mRNA. It is one of the most common modifications found in other essential RNA species:

-

Ribosomal RNA (rRNA): 2'-O-methylations are abundant in rRNA and tend to cluster in functionally important regions of the ribosome.[17] They contribute to the correct folding of rRNA and the overall structural integrity of the ribosome, thereby ensuring the fidelity and efficiency of protein synthesis.[7][17]

-

Small Nuclear RNA (snRNA): As key components of the spliceosome, snRNAs are heavily modified with 2'-O-methyl groups. These modifications are thought to be crucial for the dynamic structural rearrangements that the spliceosome undergoes during pre-mRNA splicing.[4][5]

Part 4: Applications in Modern Research and Therapeutics

The unique physicochemical and biological properties of 2'-O-methylated nucleotides have made them indispensable tools in biotechnology and medicine.

Cornerstone of RNA Therapeutics

The development of mRNA vaccines and therapeutics represents a landmark achievement in medicine. The success of these platforms is critically dependent on overcoming the inherent instability and immunogenicity of synthetic RNA.

-

Enhancing Stability: Incorporating 2'-O-methylated nucleotides, including Gm, into in vitro transcribed (IVT) mRNA significantly increases its resistance to cellular nucleases.[18] This prolongs the half-life of the therapeutic mRNA, allowing for sustained protein expression from a given dose.

-

Reducing Immunogenicity: As discussed, the 2'-O-methylation serves as a "self" signal, preventing the synthetic mRNA from triggering an unwanted innate immune response.[15][16] This is crucial for ensuring the safety and efficacy of the therapeutic, minimizing side effects and allowing the translational machinery to produce the intended protein antigen or therapeutic protein. This compound can be used as a 5'-terminal nucleotide to block the RNA molecule during the preparation of RNA vaccines.[2][3]

Enabling Advanced Oligonucleotide Therapies

In the realm of antisense oligonucleotides and siRNAs, 2'-O-methyl modifications are a standard and essential chemical feature. Their inclusion in these synthetic nucleic acid strands provides several key advantages:

-

Increased Nuclease Resistance: Greatly extends the in vivo half-life of the therapeutic.

-

Enhanced Binding Affinity: Stabilizes the duplex formed with the target mRNA, increasing potency.

-

Reduced Off-Target Effects: Can help minimize unintended interactions.

The predictable and beneficial impact of this modification has cemented its role in numerous FDA-approved oligonucleotide drugs.[4]

Conclusion

This compound is a powerful example of how a subtle chemical modification can have a vast biological impact. Its role in stabilizing RNA structure, protecting mRNA from degradation, and modulating the immune response underscores its fundamental importance in cellular function. For the modern researcher and drug developer, Gm is more than a modified nucleotide; it is a critical tool for dissecting RNA biology and a key building block for engineering the next generation of nucleic acid-based therapeutics. A thorough understanding of its chemistry, function, and application is paramount to advancing the frontiers of science and medicine.

References

-

Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS One, 13(3):e0193804. [Link]

-

Ayadi, L., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 20(23), 5889. [Link]

-

Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(18), 10567–10578. [Link]

-

Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS One, 13(3):e0193804. [Link]

-

Harcourt, E. M., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(19-20), 1321–1338. [Link]

-

Wikipedia. (n.d.). 2'-O-methylation. Wikipedia. Retrieved from [Link]

-

Das, K., et al. (2022). 2'-O-methylation of the second transcribed nucleotide within mRNA 5' cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion. bioRxiv. [Link]

-

Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? International Journal of Molecular Sciences, 19(10), 3025. [Link]

-

Das, K., et al. (2022). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research, 50(14), 8193–8208. [Link]

-

Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS ONE. [Link]

-

CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-O-Methyl-5'-guanylic acid. PubChem Compound Database. Retrieved from [Link]

-

Liu, T., et al. (2024). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. Molecular Cell, 84(12), 2320-2336.e6. [Link]

-

Chow, S., et al. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & Medicinal Chemistry Letters, 13(10), 1631-4. [Link]

-

Peciulyte, A., et al. (2020). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules, 25(22), 5484. [Link]

-

Santner, T., et al. (2012). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 22(7), 2538-40. [Link]

-

Matyašovský, J., et al. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 22(19), 10793. [Link]

-

Santner, T., et al. (2012). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 22(7), 2538-40. [Link]

Sources

- 1. 2'-O-Methyl-5'-guanylic acid | C11H16N5O8P | CID 135616719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 7. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 8. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. | Sigma-Aldrich [sigmaaldrich.com]

- 15. biorxiv.org [biorxiv.org]

- 16. academic.oup.com [academic.oup.com]

- 17. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Biological Role of 2'-O-Methylguanosine 5'-monophosphate (Gm) in RNA Modification

Topic: Biological Role of 2'-O-Methylguanosine 5'-monophosphate in RNA Modification Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2'-O-Methylguanosine (

This guide details the mechanistic role of

Chemical and Structural Basis

The addition of a methyl group to the 2'-hydroxyl (2'-OH) of the ribose moiety alters the physicochemical properties of the RNA backbone.[1][3][4]

Sugar Pucker and Stability[4]

-

C3'-endo Conformation: The bulky 2'-O-methyl group sterically hinders the C2'-endo conformation, locking the ribose primarily into the C3'-endo (A-form) pucker. This increases the thermodynamic stability of RNA duplexes and structured loops (e.g., tRNA T-loops).

-

Hydrolysis Resistance: The methylation removes the 2'-hydroxyl proton, preventing the in-line nucleophilic attack on the adjacent phosphodiester bond. This renders

-containing regions highly resistant to alkaline hydrolysis and specific ribonucleases (e.g., RNase A), a property utilized in "ribose methylation mapping."

Biological Roles in Gene Expression and Immunity[5][6][7]

mRNA Capping and "Self" Discrimination (Cap-1)

The most significant role of

-

Mechanism: The enzyme CMTR1 (Cap-specific mRNA 2'-O-methyltransferase 1) methylates the first transcribed guanosine.[7]

-

Immune Evasion: Cytosolic sensors, particularly IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1), bind with high affinity to Cap-0 (

) viral RNAs, blocking translation.[2] The 2'-O-methyl group in Cap-1 ( -

RIG-I Signaling: While RIG-I primarily detects 5'-triphosphates, the methylation status of the cap influences the threshold for activation and downstream Type I Interferon (IFN) responses.

tRNA and rRNA Stabilization[3]

-

tRNA:

is frequently found at position 18 (D-loop) or 34 (Wobble position) in specific tRNAs.[2] It prevents non-functional hydrogen bonding, ensuring the correct tertiary fold required for ribosome fitting. -

rRNA: In the ribosome,

residues cluster near the peptidyl transferase center, stabilizing the catalytic core against thermal fluctuations.

Pathway Visualization: Immune Evasion

The following diagram illustrates how Cap-1 (

Figure 1: Mechanism of Self vs. Non-Self discrimination via 2'-O-Methylation (Cap-1).[1][4][6][7]

Therapeutic Applications: mRNA Vaccines

In the development of mRNA therapeutics (e.g., SARS-CoV-2 vaccines), ensuring the presence of 2'-O-methylguanosine in the cap structure is a critical quality attribute (CQA).

| Feature | Unmodified Cap (Cap-0) | 2'-O-Methylated Cap (Cap-1) |

| Structure | ||

| Enzyme Required | Capping Enzyme (Guanylyltransferase) | CMTR1 or Synthetic Analogues (e.g., CleanCap) |

| IFIT1 Binding | High (Sequestered) | Negligible (Evasion) |

| Translation Efficiency | Low (in immune-active cells) | High |

| In vivo Stability | Susceptible to DXO decapping | Resistant to DXO |

Drug Design Directive: Modern mRNA manufacturing utilizes co-transcriptional capping analogues (e.g., CleanCap AG) that pre-incorporate the

Experimental Protocols

Quantitative Detection via LC-MS/MS

To quantify the biological level of 2'-O-Methylguanosine, RNA must be digested into individual nucleosides (including the 5'-monophosphate form

Objective: Quantify

Workflow Diagram:

Figure 2: LC-MS/MS Workflow for 2'-O-Methylguanosine Quantification.[2]

Step-by-Step Protocol:

-

RNA Isolation: Purify RNA using Trizol or silica columns. Ensure

.[2][8] -

Enzymatic Digestion:

-

Dissolve 1–5 µg RNA in 20 µL buffer (30 mM NaOAc, pH 5.3, 1 mM

). -

Add Nuclease P1 (2 U) and incubate at 37°C for 2 hours (Breaks RNA into 5'-monophosphates, e.g.,

). -

Add Alkaline Phosphatase (FastAP, 1 U) and incubate at 37°C for 1 hour (Converts

nucleoside).

-

-

Sample Cleanup: Pass mixture through a 3 kDa MWCO spin filter (10,000 x g, 10 min) to remove enzymes.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[2]

-

Mobile Phase: A: 0.1% Formic Acid in

; B: 0.1% Formic Acid in MeCN. -

MRM Transitions: Monitor

298.1

-

-

Validation: Normalize signal against the canonical Guanosine (G) peak to calculate % modification.

References

-

Daffis, S., et al. (2010). "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members." Nature. Link[2]

-

Belanger, F., et al. (2010). "Characterization of hMTr1, a human Cap1 2'-O-ribose methyltransferase." Journal of Biological Chemistry. Link

-

Picard-Jean, F., et al. (2018). "2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO."[6] PLOS ONE. Link[2]

-

Ayupe, A.C., & Reis, E.M. (2017). "2'-O-methylation of RNA: A key player in the regulation of gene expression and cellular response." Wiley Interdisciplinary Reviews: RNA. Link[2]

-

Su, D., et al. (2022). "LC-MS/MS quantification of RNA modifications." Methods in Enzymology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Modomics - A Database of RNA Modifications [genesilico.pl]

- 3. researchgate.net [researchgate.net]

- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CMTR1-Catalyzed 2'-O-Ribose Methylation Controls Neuronal Development by Regulating Camk2α Expression Independent of RIG-I Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability of 2'-O-Methylated Guanosine Nucleotides

An In-Depth Technical Guide for Nucleic Acid Therapeutics

Executive Summary

The incorporation of 2'-O-methylguanosine (Gm) into RNA and chimeric oligonucleotides represents a cornerstone strategy in modern therapeutic design. Beyond simple nuclease resistance, the thermodynamic impact of Gm is rooted in the pre-organization of the ribose sugar into the C3'-endo conformation (A-form), significantly reducing the entropic penalty of duplex formation. This guide provides a rigorous analysis of the physicochemical mechanisms, quantitative thermodynamic parameters, and validated experimental protocols necessary for leveraging Gm in siRNA, ASO, and mRNA applications.

Part 1: Structural Mechanics & Chemical Basis

The thermodynamic stability conferred by 2'-O-methylation is not merely a result of added mass or hydrophobicity; it is a stereoelectronic effect that locks the nucleotide into a conformation favorable for hybridization.

The C3'-endo Lock Mechanism

In unmodified RNA, the ribose sugar exists in a dynamic equilibrium between C2'-endo (South, S-type) and C3'-endo (North, N-type) puckers.

-

Unmodified Guanosine (rG): Flexible equilibrium.

-

2'-O-Methyl Guanosine (Gm): The bulky methoxy group at the 2' position creates steric repulsion with the 3'-phosphate and the 2-carbonyl group of the pyrimidine (or N3 of purine).

-

Thermodynamic Consequence: This steric clash penalizes the C2'-endo conformation, effectively "locking" the sugar into the C3'-endo pucker. Since RNA:RNA duplexes require A-form geometry (C3'-endo), the single strand is pre-organized . This reduces the entropy loss (

) required for hybridization, leading to a more negative (favorable) free energy (

Hydrophobicity and Water Exclusion

The methyl group projects into the minor groove of the duplex. This displacement of ordered water molecules contributes to stability through the hydrophobic effect, although this is secondary to the sugar pucker pre-organization.

Visualization: Structural Logic of Gm Stability

Figure 1: The causal pathway from chemical modification to thermodynamic stabilization.[1][2][3][4] The 2'-O-Me group enforces a C3'-endo pucker, minimizing the entropy cost of duplex formation.

Part 2: Thermodynamic Profiling & Quantitative Data

Nearest Neighbor Parameters

The stability of Gm-containing duplexes is sequence-dependent.[5] The Nearest Neighbor (NN) model, adapted for 2'-O-methyl RNA, shows that Gm generally stabilizes duplexes, but the magnitude depends on the flanking bases.

Table 1: Comparative Thermodynamic Parameters (RNA vs. 2'-O-Me RNA) Data synthesized from optical melting studies (e.g., Kierzek et al., Biochemistry).[5]

| Sequence Context (5' to 3') | Stability Impact (vs rG) | |||

| r(GG) / r(CC) | -13.4 | -32.7 | -3.3 | Baseline |

| m(GG) / r(CC) | -14.2 | -34.5 | -3.5 | Stabilized (+0.2) |

| r(GC) / r(GC) | -15.3 | -37.3 | -3.7 | Baseline |

| m(GC) / r(GC) | -16.8 | -40.8 | -4.1 | Stabilized (+0.4) |

| r(GA) / r(UC) | -13.3 | -35.5 | -2.3 | Baseline |

| m(GA) / r(UC) | -14.0 | -36.9 | -2.6 | Stabilized (+0.3) |

-

Rule of Thumb: Incorporation of a single Gm residue increases the melting temperature (

) by approximately 0.5°C to 1.3°C , depending on salt concentration and sequence context. -

G-U Wobble Pairs: Gm can form wobble pairs with U. While standard G-U pairs are destabilizing relative to G-C, Gm-U pairs are thermodynamically more stable than rG-U pairs due to the backbone rigidity, though they still distort the helix geometry.

Part 3: Experimental Protocol (Self-Validating)

To accurately determine the thermodynamic contribution of Gm in a specific sequence, UV melting curves are the gold standard. This protocol is designed to be self-validating by checking for hysteresis and concentration dependence.

Materials

-

Buffer: 1 M NaCl, 10 mM Sodium Phosphate (or Cacodylate), 0.5 mM Na

EDTA, pH 7.0.-

Note: High salt (1 M) is used to mask backbone repulsion, isolating the stacking/hydrogen bonding thermodynamics.

-

-

Sample: 2 μM single-strand concentration (1:1 stoichiometry of Gm-modified strand and complement).

Workflow: UV Melting Analysis

-

Preparation: Degas buffers to prevent bubble formation at high temperatures.

-

Annealing: Heat samples to 95°C for 3 minutes, then cool slowly to room temperature to ensure equilibrium duplex formation.

-

Melting Ramp (Heating): Ramp temperature from 10°C to 90°C at 0.5°C/min . Monitor Absorbance at 260 nm (

). -

Cooling Ramp (Validation): Ramp back down at the same rate.

-

Self-Validation Check: The heating and cooling curves must overlay (within 0.5°C). Hysteresis indicates non-equilibrium (ramp too fast) or competing secondary structures.

-

-

Concentration Series (Optional but Recommended): Repeat at 10x concentration (20 μM).

-

Logic:

should increase with concentration for bimolecular duplexes. If

-

Data Analysis

Calculate thermodynamic parameters using the Van 't Hoff plot method:

Visualization: Validated Experimental Workflow

Figure 2: Step-by-step workflow for UV melting analysis. The hysteresis check (Ramp Down) is critical for validating thermodynamic equilibrium.

Part 4: Biological Implications & Applications

Nuclease Resistance

The 2'-O-methyl group acts as a steric shield against nucleases (e.g., RNase T2, RNase A) that require a 2'-OH group for the in-line nucleophilic attack on the phosphate backbone.[6]

-

Mechanism: The 2'-OMe prevents the formation of the 2',3'-cyclic phosphate intermediate required for hydrolysis.

-

Application: Gm is extensively used in "gapmer" ASOs, where the wings are modified (Gm or 2'-MOE) to protect against degradation, while the central gap is left as DNA to recruit RNase H.

Immune Evasion (TLR7 Antagonism)

Single-stranded RNA containing guanosine is a potent ligand for Toll-like Receptor 7 (TLR7), triggering innate immune responses.

-

Discovery: 2'-O-methylation of guanosine (Gm) specifically antagonizes TLR7 activation.

-

Mechanism: Gm residues modify the ligand shape, preventing the conformational change in TLR7 required for downstream signaling. This is critical for mRNA therapeutics (e.g., vaccines) to prevent "self" recognition and excessive inflammation.

Visualization: Therapeutic Decision Matrix

Figure 3: Decision matrix for incorporating Gm into therapeutic oligonucleotides based on functional requirements.

References

-

Kierzek, E., et al. (2006). "The contribution of pseudouridine, 5-methylcytidine, and 2'-O-methylpseudouridine to the stability of RNA duplexes." Biochemistry.

-

Majlessi, M., Nelson, N. C., & Becker, M. M. (1998). "Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets." Nucleic Acids Research.[2][6]

-

Inoue, H., et al. (1987). "Synthesis and hybridization studies on two novel types of xanthene-modified oligonucleotides." Nucleic Acids Research.[2][6]

-

Robbins, M., et al. (2009). "2'-O-methyl-modified RNAs act as TLR7 antagonists."[7] Molecular Therapy.

-

Egli, M., & Pallan, P. S. (2007). "Insights into the stereoelectronic effects of the 2'-substituent on the conformation of the ribose sugar." Annual Review of Biophysics.

Sources

- 1. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nearest neighbor parameters for Watson–Crick complementary heteroduplexes formed between 2′-O-methyl RNA and RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene Link Modifications - 2'-O methyl G [genelink.com]

- 7. 2’-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism | bioRxiv [biorxiv.org]

Topic: The Role of 2'-O-Me-GMP in Innate Immune Evasion and RNA Sensing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of the innate immune system to distinguish cellular "self" RNA from "non-self" viral RNA is a fundamental pillar of host defense. This discrimination is critically dependent on the structural features of the RNA 5' cap. Cellular mRNAs in higher eukaryotes are co-transcriptionally modified with a 7-methylguanosine (m7G) cap, followed by 2'-O-methylation of the first and often second transcribed nucleotides, creating "Cap-1" and "Cap-2" structures, respectively. This 2'-O-methylation serves as a molecular signature of self. Many viruses, particularly those replicating in the cytoplasm, have evolved their own RNA methyltransferase enzymes to mimic this Cap-1 structure. This molecular mimicry is a sophisticated strategy to evade detection by host pattern recognition receptors (PRRs) and restriction by antiviral effectors. This guide provides a detailed examination of the mechanisms by which 2'-O-methylation of the 5' cap facilitates viral immune evasion, the host factors that sense the methylation status of RNA, and the experimental methodologies used to investigate these critical host-pathogen interactions.

The Innate Immune System's Front Line: Cytosolic RNA Sensing

The cytoplasm is a primary battleground during viral infection. Host cells have evolved a suite of PRRs to detect pathogen-associated molecular patterns (PAMPs), such as viral RNA, and initiate a potent antiviral response, primarily through the production of type I interferons (IFNs).[1][2]

Key RNA Sensors: RIG-I and MDA5

Two of the most critical cytosolic RNA sensors are the RIG-I-like receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5).[1][3] These DExD/H-box RNA helicases recognize distinct features of viral RNA.[2][4]

-

RIG-I typically recognizes short, double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'-ppp) group, a common feature of nascent viral transcripts.[1][3][4]

-

MDA5 preferentially binds to long dsRNA, often formed as replication intermediates for many RNA viruses.[1][3][5]

Upon binding their respective RNA ligands, RIG-I and MDA5 undergo conformational changes, leading to their activation and subsequent interaction with the mitochondrial antiviral-signaling protein (MAVS).[3][4] This triggers a signaling cascade culminating in the activation of transcription factors like IRF3 and NF-κB, which drive the expression of type I IFNs and other pro-inflammatory cytokines.[4]

The 5' Cap: A Molecular Determinant of Self vs. Non-Self

To avoid autoimmune responses against the vast amount of self-RNA in the cytoplasm, the RLR system must precisely differentiate host transcripts from viral invaders. The 5' cap structure is a key determinant in this process.

Eukaryotic mRNA Capping

Eukaryotic mRNAs undergo a series of modifications in the nucleus:

-

Addition of a 7-methylguanosine (m7G) cap to the 5' end (m7GpppN), known as a Cap-0 structure.[6]

-

Subsequent methylation of the 2'-hydroxyl group of the first nucleotide's ribose by a 2'-O-methyltransferase, creating a Cap-1 structure (m7GpppNm).[6][7]

-

Further methylation can occur on the second nucleotide, forming a Cap-2 structure.[7][8]

This Cap-1 structure is the hallmark of "self" mRNA in the cytoplasm and is crucial for efficient translation and protection from degradation.[6][9]

Viral Mimicry: The Role of Viral 2'-O-Methyltransferases

Viruses that replicate in the cytoplasm, such as coronaviruses and flaviviruses, lack access to the host's nuclear capping machinery.[10] To survive, they have evolved their own enzymes to cap and methylate their RNA.[7] Critically, many of these viruses encode a 2'-O-methyltransferase (2'-O-MTase) to convert their Cap-0 RNA into Cap-1 RNA.[11][12] For example, coronaviruses utilize the nonstructural protein 16 (nsp16), which complexes with nsp10, to perform this essential 2'-O-methylation.[13][14][15]

This modification is not merely for RNA stability; it is a direct and essential immune evasion strategy.[9][10] Viral RNA lacking 2'-O-methylation is recognized as "non-self," triggering a powerful innate immune response.[16]

Host Restriction of Non-2'-O-Methylated RNA

The host has evolved a multi-layered defense system that specifically targets viral RNA lacking the "self" Cap-1 signature. This involves both the direct sensing by RLRs and the action of specific interferon-stimulated genes (ISGs).

Sensing by RIG-I and MDA5

While RIG-I is a primary sensor of 5'-ppp RNA, it can also recognize RNA with a Cap-0 structure.[17][18] The presence of the 2'-O-methyl group on Cap-1 RNA sterically hinders binding to RIG-I, thus preventing its activation.[17][18] Similarly, coronaviruses lacking 2'-O-MTase activity are strongly sensed by MDA5, leading to high levels of IFN production.[16] The 2'-O-methylation effectively acts as a molecular camouflage, hiding the viral RNA from these upstream sensors.[10][15]

The IFIT Family: Effector-Mediated Restriction

A major consequence of the IFN response is the massive upregulation of ISGs, which establish an antiviral state in the cell. Among the most potent of these are the Interferon-Induced proteins with Tetratricopeptide repeats (IFITs) .[9]

The IFIT family, particularly IFIT1 (also known as ISG56) and IFIT5, function as direct sensors and effectors that target viral RNA based on its 5' cap structure.[13][19][20]

-

Mechanism of Action : IFIT1 possesses a positively charged cavity that specifically recognizes and binds to RNAs with a Cap-0 structure or a 5'-ppp end.[19][21][22] It binds poorly to Cap-1 RNA.[19] Upon binding to a Cap-0 viral mRNA, IFIT1 physically obstructs the recruitment of the eukaryotic initiation factor 4F (eIF4F) complex, thereby blocking the initiation of translation.[19][23] This effectively shuts down the production of viral proteins.[6]

Therefore, 2'-O-methylation serves a dual purpose in immune evasion: it prevents initial detection by RIG-I/MDA5 and allows the viral RNA to escape the downstream translational blockade imposed by IFIT proteins.[13][16]

Experimental Methodologies

Table: Properties of RNA 5' Cap Structures

| RNA 5' End | Structure | Recognition by RIG-I/MDA5 | Binding by IFIT1 | Translation Efficiency | Host Defense Status |

| 5'-ppp | pppN-RNA | High | High[21][24][25] | Very Low | Strong PAMP |

| Cap-0 | m7GpppN-RNA | Moderate (RIG-I)[17] | High[19] | Moderate | Sensed as "Non-Self" |

| Cap-1 | m7GpppNm-RNA | Low / None[16][18] | Low / None[19] | High | Evades Sensing ("Self") |

Protocol: Analysis of IFN-β Induction by qRT-PCR

This protocol serves to quantify the host's primary antiviral response to viral RNA, validating whether a lack of 2'-O-methylation leads to increased immune stimulation.

Principle: This assay measures the upregulation of IFN-β mRNA, a hallmark of RLR pathway activation, in response to transfection with different viral RNA species. The choice to measure mRNA levels by qRT-PCR provides a sensitive and quantitative readout of transcriptional activation of the IFN pathway.

Self-Validation System:

-

Positive Control: Transfection with poly(I:C), a synthetic dsRNA analog, strongly activates MDA5 and serves as a positive control for a robust IFN response.

-

Negative Control: Mock-transfected cells establish the baseline level of IFN-β expression.

-

Internal Control: A housekeeping gene (e.g., GAPDH, ACTB) is used to normalize the data, correcting for variations in RNA extraction and reverse transcription efficiency.

Step-by-Step Methodology:

-

Cell Culture: Seed human A549 cells or mouse L929 cells in 24-well plates at a density that ensures ~80-90% confluency on the day of transfection. Rationale: A high cell density ensures a robust and measurable collective response.

-

RNA Preparation: Prepare equimolar amounts of in vitro transcribed reporter RNA (e.g., Luciferase) with either a Cap-0 or a Cap-1 structure. Rationale: Using the same underlying RNA sequence ensures that any difference in immune response is due solely to the cap structure.

-

Transfection: Transfect cells with 500 ng of Cap-0 RNA, Cap-1 RNA, or poly(I:C) using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Include a mock-transfected control. Incubate for 8-12 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers. Rationale: This ensures comprehensive conversion of mRNA to cDNA.

-

Quantitative RT-PCR (qRT-PCR):

-

Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers specific for IFN-β and the housekeeping gene.

-

Run the reaction on a qPCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Analyze the data using the ΔΔCt method to determine the fold change in IFN-β expression relative to the mock control and normalized to the housekeeping gene.

-

Protocol: Primer Extension Assay to Detect 2'-O-Methylation

This biochemical assay directly probes for the presence of a 2'-O-methyl group at a specific nucleotide position.

Principle: Reverse transcriptase (RT) activity is sensitive to modifications on the ribose sugar. At low concentrations of deoxynucleotide triphosphates (dNTPs), the presence of a 2'-O-methyl group causes the RT to pause or stop, resulting in a truncated cDNA product.[26][27] At high dNTP concentrations, the RT can bypass the modification. Comparing the products under both conditions reveals the methylation site.

Self-Validation System:

-

Controls: In vitro transcribed RNA standards with and without a known 2'-O-methylated site are run in parallel to confirm the assay's specificity. A sequencing ladder can be run alongside the products to precisely map the RT stop site.

Step-by-Step Methodology:

-

Primer Design & Labeling: Design a DNA primer that anneals ~30-50 nucleotides downstream of the suspected methylation site. Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a fluorescent dye.

-

Primer Annealing: Anneal the labeled primer to 5-10 µg of the target RNA by heating to 80°C for 5 minutes and then slowly cooling to room temperature.

-

Reverse Transcription Reactions:

-

Set up two parallel reactions for each RNA sample.

-

Low dNTP Reaction: Add reverse transcriptase buffer, RT enzyme, and a low concentration of dNTPs (e.g., 4 µM).

-

High dNTP Reaction: Add buffer, enzyme, and a high concentration of dNTPs (e.g., 400 µM).

-

-

Incubation: Incubate both reactions at 42-50°C for 1 hour.

-

Product Analysis:

-

Stop the reactions and purify the cDNA products.

-

Resolve the products on a high-resolution denaturing polyacrylamide gel.

-

Visualize the gel by autoradiography or fluorescence imaging. A band that appears in the low dNTP lane but disappears or is significantly reduced in the high dNTP lane corresponds to a site of 2'-O-methylation.

-

Therapeutic Implications and Future Directions

The critical role of viral 2'-O-methyltransferases in immune evasion makes them an attractive target for antiviral drug development.[14][28]

-

Antiviral Strategy: Inhibiting the viral 2'-O-MTase would, in principle, have a dual antiviral effect:

-

It would lead to the accumulation of Cap-0 viral RNAs, which are less efficiently translated.[28]

-

These unmethylated RNAs would be potent triggers of the IFN response via RIG-I/MDA5 and would be directly targeted for translational shutdown by IFIT1.[13][28] This would unmask the virus to the host immune system.

-

-

Live-Attenuated Vaccines: Viruses engineered with a defective 2'-O-MTase are highly attenuated in vivo but can still elicit a robust and protective immune response.[9][13] This makes the targeted inactivation of this enzyme a promising strategy for the development of live-attenuated vaccines.[14]

The ongoing study of RNA modifications, termed "epitranscriptomics," continues to reveal new layers of regulation in host-pathogen interactions. Understanding the precise structural and biochemical basis for how host factors like RIG-I and IFIT1 discriminate between "self" and "non-self" RNA will continue to provide novel opportunities for therapeutic intervention against a wide range of viral pathogens.

References

- Rehwinkel, J., & Gack, M. U. (2014). Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5. PubMed,

- Uncovering Novel Viral Innate Immune Evasion Strategies: Wh

- Loo, Y. M., & Gale, M. Jr. (2014). Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5. Frontiers in Immunology,

- Daffis, S., Szretter, K. J., Schriewer, J., Li, J., Youn, S., Errett, J., Lin, T. Y., Schneller, S., Zust, R., Dong, H., Thiel, V., Sen, G. C., & Diamond, M. S. (2010). 2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members.

- Menachery, V. D., & Debbink, K. (2023). Coronavirus 2'-O-methyltransferase: A promising therapeutic target. Virus Research,

- Daffis, S., & Diamond, M. S. (2015).

- Innascusa, P., & Horner, S. M. (2016). Innate immune evasion strategies of DNA and RNA viruses. Current Opinion in Virology,

- de Wilde, A. H., & Snijder, E. J. (2017). Viral Innate Immune Evasion and the Pathogenesis of Emerging RNA Virus Infections. Viruses,

- Activation mechanisms of RIG-I and MDA5.

- Menachery, V. D., & Gralinski, L. E. (2020). Potential Drugs Targeting Early Innate Immune Evasion of SARS-Coronavirus 2 via 2'-O-Methylation of Viral RNA. Journal of Clinical Medicine,

- Abbas, Y. M., Pichlmair, A., Gorna, M. W., Superti-Furga, G., & Nagar, B. (2013). Structural basis for viral 5'-PPP-RNA recognition by human IFIT proteins.

- Rawling, D. C., & Pyle, A. M. (2021). Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA. Biochemical Society Transactions,

- Kato, H., Takeuchi, O., Sato, S., Yoneyama, M., Miyake, K., Matsuura, Y., & Akira, S. (2006).

- Viral strategies for immune response evasion. Wikipedia,

- Daffis, S., Szretter, K. J., Schriewer, J., Li, J., Youn, S., Errett, J., Lin, T. Y., Schneller, S., Zust, R., Dong, H., Thiel, V., Sen, G. C., & Diamond, M. S. (2010). 2'-O methylation of the viral mRNA cap evades host restriction by IFIT family members.

- The detection, function, and therapeutic potential of RNA 2'-O-methylation.

- Rosas-Lemus, M., Minasov, G., Shuvalova, L., Inniss, N. L., Kiryukhina, O., Brunzelle, J., & Satchell, K. J. F. (2021). 2'-O methylation of RNA cap in SARS-CoV-2 captured by serial crystallography.

- RNA 2'-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response. Frontiers,

- Diamond, M. S. (2014).

- Chen, Y., & Guo, D. (2016).

- IFIT1: A dual sensor and effector molecule that detects non-2'-O methylated viral RNA and inhibits its transl

- Innate immune evasion strategies of DNA and RNA viruses.

- Chen, Y., & Guo, D. (2016). Molecular mechanisms of coronavirus RNA capping and methylation.

- Flipping the script: viral capitalization of RNA modific

- Züst, R., Cervantes-Barragan, L., Habjan, M., Maier, R., Neuman, B. W., Ziebuhr, J., Szretter, K. J., Baker, S. C., Barchet, W., Diamond, M. S., Siddell, S. G., Ludewig, B., & Thiel, V. (2011). Ribose 2'-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5.

- Wnek, M., et al. (2022). 2'-O-Methylation of the second transcribed nucleotide within the mRNA 5' cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research,

- García-Sastre, A. (2011). 2 methylate or not 2 methylate: viral evasion of the type I interferon response.

- Detection and quantification of RNA 2'-O-methylation and pseudouridyl

- Targeting Viral Methyltransferases: An Approach to Antiviral Tre

- The role of RNA capping of SARS-CoV-2 in immunity evasion. News-Medical.Net,

- The detection, function, and therapeutic potential of RNA 2'-O-methyl

- Natural evidence of coronaviral 2'-O-methyltransferase activity affecting viral pathogenesis via improved substr

- Pichlmair, A., Schulz, O., Tan, C. P., Näslund, T. I., Liljeström, P., Weber, F., & Reis e Sousa, C. (2011). IFIT1 is an antiviral protein that recognizes 5'-triphosphate RNA.

- 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Inn

- Kinetic analysis of IFIT1 and IFIT5 interactions with different native and engineered RNAs and its consequences for designing mRNA-based therapeutics. PMC,

- Devarkar, S. C., Wang, C., Miller, M. T., Ramanathan, A., Jiang, F., Khan, A. G., Patel, S. S., & Marcotrigiano, J. (2016). Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I.

- Kumar, P., et al. (2017). Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2.

- Kumar, P., et al. (2017).

- 2'-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. PMC,

- Motorin, Y., & Helm, M. (2019). Detection and Analysis of RNA Ribose 2'-O-Methylations: Challenges and Solutions.

- IFIT1 is an antiviral protein that recognizes 5'-triphosphate RNA.

- Jäschke, A., & Helm, M. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells.

- Abbas, Y. M., et al. (2014). Broad and adaptable RNA structure recognition by the human interferon-induced tetratricopeptide repeat protein IFIT5.

- Site-specific validation and quantification of RNA 2'-O-methylation by qPCR with RNase H. Nucleic Acids Research,

- Direct and site-specific quantification of RNA 2'-O-methylation by PCR with an engineered DNA polymerase. Nucleic Acids Research,

- 2'-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. PubMed,

- Devarkar, S. C., Wang, C., Miller, M. T., Ramanathan, A., Jiang, F., Khan, A. G., Patel, S. S., & Marcotrigiano, J. (2016).

Sources

- 1. Frontiers | Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2'-O-Methylation of the second transcribed nucleotide within the mRNA 5' cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2'-O methylation of the viral mRNA cap evades host restriction by IFIT family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2 methylate or not 2 methylate: viral evasion of the type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Uncovering Novel Viral Innate Immune Evasion Strategies: What Has SARS-CoV-2 Taught Us? [frontiersin.org]

- 12. Viral Innate Immune Evasion and the Pathogenesis of Emerging RNA Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Coronavirus 2'-O-methyltransferase: A promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. profiles.wustl.edu [profiles.wustl.edu]

- 21. Structural basis for viral 5'-PPP-RNA recognition by human IFIT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. mdpi.com [mdpi.com]

- 24. IFIT1 is an antiviral protein that recognizes 5'-triphosphate RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions [mdpi.com]

- 28. Potential Drugs Targeting Early Innate Immune Evasion of SARS-Coronavirus 2 via 2’-O-Methylation of Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]

Significance of ribose 2'-O-methylation in eukaryotic mRNA translation

The Epitranscriptomic Switch: Ribose 2'-O-Methylation in Eukaryotic Translation and mRNA Therapeutics

Executive Summary

For decades, RNA modifications were viewed as static structural stabilizers. Today, we recognize them as dynamic regulators of the "epitranscriptome." Among these, ribose 2'-O-methylation (Nm) stands out as a critical determinant of translational fidelity and immune evasion.[1] In eukaryotic mRNA, the presence of a 2'-O-methyl group at the first nucleotide (Cap 1) is the molecular handshake that distinguishes "self" from "non-self," preventing potent innate immune activation by IFIT1.[2][3]

This guide dissects the mechanistic role of Nm in translation, details the enzymatic machinery (CMTR1/2), and provides a high-resolution protocol for mapping these modifications—essential knowledge for the design of next-generation mRNA therapeutics.

The Structural Basis: Cap 1, Cap 2, and the "Self" Signature[4][5]

The eukaryotic mRNA 5' cap is not merely a protective helmet; it is a complex code. While the N7-methylguanosine (m7G) moiety (Cap 0) is sufficient for basal translation in lower eukaryotes, mammals require additional ribose methylations.

Molecular Mechanism of Nm

The addition of a methyl group to the 2'-hydroxyl (2'-OH) of the ribose sugar favors the C3'-endo ribose pucker conformation . This steric constraint:

-

Increases Stability: Protects the adjacent phosphodiester bond from nucleolytic cleavage (alkaline hydrolysis and enzymatic degradation).

-

Pre-organizes Structure: Reduces the entropic penalty for RNA-protein binding, enhancing the affinity of specific readers.

The Enzymatic Cascade

The formation of the authentic "self" cap is a sequential process occurring co-transcriptionally:

-

Cap 0 (m7GpppN): Formed by RNA guanylyltransferase and 5'-phosphatase (RNGTT) and RNA guanine-7 methyltransferase (RNMT).

-

Cap 1 (m7GpppNm): CMTR1 (Cap Methyltransferase 1) transfers a methyl group from S-adenosylmethionine (SAM) to the 2'-O position of the first nucleotide. This is the critical checkpoint for immune evasion.

-

Cap 2 (m7GpppNmNm): CMTR2 methylates the second nucleotide.[4][5] While less understood, Cap 2 further reduces RIG-I binding and enhances resistance to the decapping enzyme DXO.

The Gatekeeper: IFIT1 and Translational Control

The physiological significance of Cap 1 is defined by its ability to evade IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1).

The Competition Model

In the cytoplasm, two high-affinity binders compete for the 5' cap:

-

eIF4E: The translation initiation factor that recruits the 43S ribosomal complex.[]

-

IFIT1: An antiviral protein induced by interferon.[5]

Causality: IFIT1 has a binding pocket evolved to sequester Cap 0 (unmethylated 2'-OH) RNA. The 2'-OH group of Cap 0 forms hydrogen bonds within the IFIT1 pocket. However, in Cap 1 mRNA, the bulky 2'-O-methyl group sterically clashes with the IFIT1 binding pocket, preventing binding.[2][3]

-

Outcome A (Cap 0): IFIT1 binds

eIF4E displaced -

Outcome B (Cap 1): IFIT1 excluded

eIF4E binds

Visualization: The Cap 1 Evasion Pathway

Figure 1: The molecular decision tree determined by CMTR1 activity. Cap 0 transcripts are sequestered by IFIT1, triggering immunity, while Cap 1 transcripts successfully recruit the translation machinery.

Internal 2'-O-Methylation & Ribosome Heterogeneity[8][9][10]

Beyond the cap, internal Nm modifications (guided by box C/D snoRNAs and Fibrillarin) play a subtle yet profound role in translation.

-

rRNA Plasticity: Ribosomes are not uniform. "Specialized ribosomes" with distinct rRNA methylation patterns exhibit altered translational fidelity. For instance, hypomethylation of rRNA can increase frameshifting errors and alter IRES-mediated translation initiation.

-

mRNA Stability: Internal Nm residues on mRNA protect against hydrolysis and can extend the half-life of transcripts, a feature increasingly exploited in circular RNA therapeutics.

Technical Methodology: High-Resolution Mapping via RiboMethSeq

To validate the methylation status of therapeutic mRNA or endogenous targets, RiboMethSeq is the gold standard. Unlike bisulfite sequencing (for DNA), there is no chemical conversion for 2'-O-Me. Instead, we exploit the chemical resistance of the phosphodiester bond adjacent to the modification.

The Principle

Under alkaline conditions (pH ~9.3, high heat), RNA undergoes hydrolysis. However, the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to this cleavage due to the absence of the nucleophilic 2'-OH group. Sequencing libraries prepared from these fragments will show a dramatic "drop-off" or gap in coverage at the +1 position relative to the methylation site.

Step-by-Step Protocol (Self-Validating)

Reagents:

-

Total RNA or Purified mRNA (>1 µg)

-

Fragmentation Buffer (50 mM Bicarbonate buffer pH 9.2)

-

T4 Polynucleotide Kinase (T4 PNK)

-

Small RNA Library Prep Kit (e.g., NEBNext or Illumina)

Workflow:

-

Alkaline Fragmentation (Critical Control Point):

-

Incubate RNA in Bicarbonate buffer at 96°C.

-

Validation: Optimization is required.[7] Aim for a fragment size distribution of 20–50 nt.

-

QC Check: Run a 1 µL aliquot on an Agilent Bioanalyzer (Small RNA chip). If mean size >60 nt, extend time. If <15 nt, reduce time.

-

-

Dephosphorylation & End Repair:

-

Fragments generated by alkaline hydrolysis possess a 2',3'-cyclic phosphate and a 5'-OH.

-

Treat with T4 PNK (phosphatase activity first, then kinase activity) to generate 5'-Phosphate and 3'-OH ends required for adapter ligation.

-

Note: Failure here results in zero library yield.

-

-

Library Preparation:

-

Ligate 3' and 5' adapters specific to your sequencing platform.

-

Perform Reverse Transcription and PCR amplification.

-

-

Bioinformatic Analysis (The "Score C"):

Visualization: RiboMethSeq Workflow

Figure 2: The RiboMethSeq workflow exploits the chemical resistance of Nm residues to alkaline hydrolysis, creating a negative footprint in the sequencing library.

Implications for Drug Development[14]

For mRNA vaccines and protein replacement therapies, the "Epitranscriptomic Quality" is as important as sequence purity.

| Feature | Cap 0 (Legacy) | Cap 1 (Therapeutic Standard) |

| Structure | m7GpppN | m7GpppNm |

| Enzyme Required | Vaccinia Capping Enzyme (VCE) only | VCE + 2'-O-Methyltransferase (or Co-transcriptional analog) |

| IFIT1 Binding | High (Sequestered) | Negligible (Evasion) |

| In Vivo Expression | Low (Rapid clearance/silencing) | High (Sustained translation) |

| Immunogenicity | High (Induces IFN response) | Low (Mimics "Self") |

Strategic Insight: Modern manufacturing utilizes "CleanCap" technology (co-transcriptional capping) or enzymatic post-treatment to ensure >95% Cap 1 efficiency. Incomplete methylation results in a heterogeneous product where a fraction of the dose actively triggers anti-drug immunity, reducing the therapeutic window.

References

-

Belanger, F., et al. (2010). "The mammalian 2'-O-ribose methyltransferase for mRNA 5' cap methylation."[5] Nature Chemical Biology. Link

-

Daffis, S., et al. (2010). "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members." Nature. Link

-

Khoshnevis, S., et al. (2022).[2][3] "Ribosomal RNA 2'-O-methylations regulate translation by impacting ribosome dynamics."[10][11][12][13][14] PNAS.[13] Link

-

Marchand, V., et al. (2016). "Illumina-based RiboMethSeq approach for mapping of 2'-O-Me residues in RNA." Nucleic Acids Research.[13] Link

-

Züst, R., et al. (2011). "Ribose 2'-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5." Nature Immunology. Link

Sources

- 1. Regulation and function of CMTR1-dependent mRNA cap methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 2’-O-methylation of the second transcribed nucleotide within mRNA 5’ cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion | bioRxiv [biorxiv.org]

- 4. RNA-Cap Methylation Essential for Embryonic Development | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]

- 5. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Ribosomal RNA 2’-O-methylations regulate translation by impacting ribosome dynamics | bioRxiv [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pnas.org [pnas.org]

Mechanism of action for 2'-O-Methylguanosine in viral RNA capping

Topic: Mechanism of Action for 2'-O-Methylguanosine in Viral RNA Capping Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The distinction between "self" and "non-self" RNA in eukaryotic cells relies heavily on the methylation status of the 5' cap structure. While the N7-methylguanosine cap (Cap-0) is sufficient for basic translation initiation, it is the subsequent 2'-O-methylation of the first transcribed nucleotide (creating Cap-1 ) that acts as the critical molecular "identity card."[1][2]

This guide details the mechanism of action of 2'-O-methylguanosine (and generic 2'-O-methylation) in viral evasion of the host innate immune system, specifically through the IFIT1/ISG56 axis. It explores the structural biochemistry, the viral enzymatic machinery (specifically SARS-CoV-2 nsp16), and the analytical protocols required to validate this modification in therapeutic mRNA development.[3][4]

Structural Biochemistry: Cap-0 vs. Cap-1

To understand the mechanism, one must first distinguish the chemical architectures.

1.1 The Cap-0 Structure (Immunogenic)

-

Structure: m7G(5')ppp(5')N1...

-

Description: A 7-methylguanosine moiety linked via a 5'-5' triphosphate bridge to the first transcribed nucleotide (N1).[1][5][6]

-

Function: Protects against 5'-exonucleases and recruits eIF4E for translation initiation.

-

Status: Recognized as "foreign" or "immature" by higher eukaryotic cytoplasmic sensors.

1.2 The Cap-1 Structure (Tolerogenic)

-

Structure: m7G(5')ppp(5')N1m...

-

Description: Identical to Cap-0, but with a methyl group added to the 2'-hydroxyl (2'-OH) position of the ribose sugar of the first nucleotide (N1).[7][8]

-

Specific Case (2'-O-Methylguanosine): If N1 is Guanosine, the modification yields 2'-O-methylguanosine (Gm).

-

Function: Prevents binding of the immune sensor IFIT1, effectively cloaking the RNA from the innate immune response.

| Feature | Cap-0 (m7GpppN) | Cap-1 (m7GpppNm) |

| Methylation Site | N7 of the Guanosine Cap | N7 of Cap + 2'-OH of N1 Ribose |

| eIF4E Binding | High Affinity | High Affinity |

| IFIT1 Binding | High Affinity (Kd ~ 10-100 nM) | Negligible (Steric Clash) |

| Immunogenicity | High (Activates RIG-I/IFIT) | Low (Mimics "Self") |

| Translation Efficiency | Moderate (Competes with IFIT1) | High |

Mechanism of Action: The IFIT1 Evasion Axis

The primary mechanism by which 2'-O-methylation facilitates viral replication (and mRNA vaccine efficacy) is by sterically hindering the binding of IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1).

2.1 The IFIT1 Sensor

IFIT1 is a cytosolic sensor induced by Type I Interferons. Its evolutionary function is to sequester viral RNA that has not been properly processed (i.e., lacking 2'-O-methylation).

-

Sequestration: IFIT1 competes with the translation initiation factor eIF4E for the 5' cap.

-

Binding Pocket: The IFIT1 RNA-binding channel is perfectly sized to accommodate the Cap-0 structure.

-

The Steric Clash: The introduction of the methyl group at the 2'-O position of N1 creates a steric conflict within the IFIT1 binding pocket (specifically interacting with residues such as His-46 and Glu-56 in the central channel). This prevents IFIT1 from latching onto the cap.

2.2 Pathway Visualization

The following diagram illustrates the divergent fates of Cap-0 and Cap-1 RNA within the host cytoplasm.

Figure 1: The IFIT1 Checkpoint. Cap-0 RNA is sequestered by IFIT1, blocking translation.[8][9][10][11][12] Cap-1 RNA evades IFIT1 due to steric hindrance at the 2'-O position, allowing eIF4E binding and successful translation.

Viral Enzymatic Strategies: The SARS-CoV-2 Case Study

Viruses that replicate in the cytoplasm cannot access the host's nuclear capping machinery. Therefore, they must encode their own methyltransferases (MTases).

3.1 The nsp16/nsp10 Complex

In SARS-CoV-2 (and other Betacoronaviruses), the conversion of Cap-0 to Cap-1 is catalyzed by non-structural protein 16 (nsp16) .[11]

-

Enzyme Type: S-adenosyl-L-methionine (SAM)-dependent 2'-O-methyltransferase.[4][7][11][13]

-

Obligate Cofactor: nsp16 is catalytically inactive on its own. It requires nsp10 to stabilize its SAM-binding pocket and extend the RNA-binding groove.[13]

-

Mechanism:

3.2 Drug Development Target

Inhibiting nsp16 is a high-value antiviral strategy. If nsp16 is blocked, the virus produces only Cap-0 RNA, which is immediately flagged by IFIT1, leading to translational arrest of viral proteins and clearance by the immune system.

Analytical Protocol: Detection of 2'-O-Methylation[10][11][14]

In drug development (e.g., mRNA vaccines), verifying the percentage of Cap-1 is critical for quality control (QC). The gold standard method is LC-MS/MS following enzymatic digestion.

4.1 Principle

The RNA is digested into individual nucleosides.[14][15][16] The mass spectrometer detects the specific mass shift caused by the methyl group (+14.01 Da) on the guanosine (or other N1 nucleoside).

4.2 Step-by-Step Protocol

Reagents:

-

Nuclease P1: Cleaves phosphodiester bonds to release nucleotides (NMPs).

-

Alkaline Phosphatase (CIAP or BAP): Removes the 5' phosphate to yield nucleosides.

-

Internal Standard: 13C/15N-labeled Guanosine or 2'-O-Me-Guanosine.

Workflow:

-

Digestion:

-

Incubate 1-5 µg of mRNA with Nuclease P1 (1 U) in 10 mM NH4OAc (pH 5.3) at 37°C for 2 hours.

-

Add NH4HCO3 (to adjust pH to ~8.0) and Alkaline Phosphatase (1 U). Incubate at 37°C for 1 hour.

-

Why: This ensures complete breakdown into nucleosides for quantitative analysis.[14]

-

-

Filtration:

-

Pass mixture through a 10 kDa MWCO spin filter to remove enzymes.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection (MRM Mode): Monitor specific transitions.

-

Guanosine (G): m/z 284.1

152.1 -

2'-O-Methylguanosine (Gm): m/z 298.1

152.1 (Precursor +14 Da).

-

-

-

Calculation:

-

Calculate the ratio of Gm / (G + Gm) to determine the % 2'-O-methylation.

-

4.3 Protocol Visualization

Figure 2: LC-MS/MS Workflow for detecting 2'-O-Methylation. This self-validating protocol relies on the mass shift (+14 Da) to distinguish methylated from non-methylated nucleosides.

Therapeutic Applications

For mRNA vaccines (e.g., COVID-19 vaccines), ensuring a high percentage of Cap-1 is essential to prevent side effects (interferon response) and ensure high protein expression.

5.1 Manufacturing Strategies

-

Enzymatic Capping (Post-Transcriptional):

-

Method: In Vitro Transcription (IVT)

Purification -

Pros: High capping efficiency if optimized.[]

-

Cons: Expensive, extra purification steps, batch-to-batch variability.

-

-

Co-Transcriptional Capping (CleanCap®):

References

-

Nature Reviews Drug Discovery. (2017). mRNA vaccines — a new era in vaccinology.Link

-

Nature. (2010). 2'-O methylation of the viral mRNA cap evades host restriction by IFIT family members.[7][8][19]Link

-

Science. (2020). Crystal structure of the SARS-CoV-2 non-structural protein 16-10 heterodimer.[3]Link

-

Nucleic Acids Research. (2014). Inhibition of translation by IFIT family members is determined by their ability to interact selectively with the 5'-terminal regions of cap0-, cap1- and 5'ppp- mRNAs.[8]Link

-

TriLink BioTechnologies. (2023). CleanCap® Technology: Co-transcriptional Capping.[][20][21][22]Link

Sources

- 1. neb.com [neb.com]

- 2. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of SARS-CoV-2 2′-O-methyltransferase heterodimer with RNA Cap analog and sulfates bound reveals new strategies for structure-based inhibitor design | bioRxiv [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. neb.com [neb.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. Novel Inhibitors of 2′-O-Methyltransferase of the SARS-CoV-2 Coronavirus [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequestration by IFIT1 impairs translation of 2'O-unmethylated capped RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of the Methyl Donor S-Adenosyl-l-Methionine to Middle East Respiratory Syndrome Coronavirus 2′-O-Methyltransferase nsp16 Promotes Recruitment of the Allosteric Activator nsp10 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. NSP16 2′-O-MTase in Coronavirus Pathogenesis: Possible Prevention and Treatments Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 18. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. trilinkbiotech.com [trilinkbiotech.com]

- 21. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 22. technologynetworks.com [technologynetworks.com]

Methodological & Application

Solid-phase RNA synthesis using 2'-O-Methylguanosine 5'-monophosphate phosphoramidites

Abstract

This guide details the solid-phase synthesis of RNA oligonucleotides incorporating 2'-O-Methylguanosine (2'-OMe-G) modifications, specifically addressing the installation of 5'-monophosphate groups. While standard RNA synthesis utilizes 3'-phosphoramidites to build in the 3'

Introduction & Mechanistic Rationale

The Role of 2'-O-Methylguanosine

2'-O-Methylation is a naturally occurring post-transcriptional modification. In therapeutic RNA (siRNA, aptamers, antisense), replacing the 2'-OH with a 2'-O-Methyl group confers two critical advantages:

-

Nuclease Resistance: It prevents the formation of the 2',3'-cyclic phosphate intermediate required for RNase degradation, significantly extending serum half-life.

-

Immune Evasion: 2'-OMe modifications can suppress immune stimulation via TLR7/8, preventing off-target cytokine storms.

The "5'-Monophosphate" Requirement

Synthetic RNA lacks the 5'-phosphate group present in natural transcripts (which possess 5'-triphosphates or monophosphates). For siRNA , a 5'-monophosphate on the antisense strand is strictly required for recognition by the Argonaute 2 (Ago2) protein and subsequent loading into the RNA-induced silencing complex (RISC).

-

Challenge: Standard solid-phase synthesis leaves a 5'-hydroxyl (5'-OH).

-

Solution: The "5'-monophosphate" is installed using a Chemical Phosphorylation Reagent (CPR) —a specialized phosphoramidite that reacts with the final 5'-OH to form a phosphate ester.

Critical Reagents & Chemistry

2'-O-Methylguanosine Phosphoramidite (The Builder)

-

Nomenclature: 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.

-

Structure: Unlike DNA or RNA, the 2'-position is blocked by a stable methyl group (

), which does not require removal during deprotection. -

Solubility: Requires Acetonitrile (ACN) with low water content (<10 ppm).

Chemical Phosphorylation Reagent (The Finisher)

To achieve the "5'-monophosphate" specification, a CPR is coupled as the final base.

-

Structure: Typically a phosphoramidite with a sulfonyl-ethanol or similar protecting group that, upon deprotection, yields a terminal phosphate.

-

Function: Converts the 5'-terminal hydroxyl into a 5'-monophosphate (

).

Experimental Protocol

Synthesis Cycle Parameters

-

Scale: 1 µmol (Standard CPG support).

-

Concentration: 0.1 M amidites in Anhydrous Acetonitrile.

| Step | Reagent | Time (Standard RNA) | Time (2'-OMe-G) | Rationale |

| Detritylation | 3% TCA in DCM | 60-80 s | 60-80 s | Removal of 5'-DMT. |

| Coupling | 0.1M Amidite + 0.25M ETT | 6-8 min | 10-15 min | 2'-OMe causes steric hindrance; longer coupling is mandatory. |

| Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | 60 s | 60 s | Converts P(III) to stable P(V). |

| Capping | Ac2O / N-Methylimidazole | 60 s | 60 s | Blocks unreacted 5'-OH to prevent deletion sequences. |

5'-Phosphorylation Protocol (Final Step)

-

Final Detritylation: Remove the DMT group from the last 2'-OMe-G base.

-

Coupling CPR: Inject Chemical Phosphorylation Reagent (0.1 M) .

-

Coupling Time: 10 minutes (ensure high efficiency).

-

-

Oxidation: Standard Iodine oxidation.

-

Final Status: The oligo now ends with a protected phosphate. Do NOT detritylate if the CPR has a DMT tag for purification (DMT-ON); otherwise, perform final detritylation.

Visualization: Synthesis Workflow

The following diagram illustrates the modified cycle for 2'-O-Methyl synthesis and the branching path for 5'-phosphorylation.

Figure 1: Solid-phase synthesis cycle emphasizing the extended coupling for 2'-OMe reagents and the final chemical phosphorylation step.

Deprotection & Purification

Cleavage and Base Deprotection

Unlike standard RNA (which requires 2'-TBDMS removal), 2'-OMe groups are stable.

-

Reagent: AMA (Ammonium Hydroxide / 40% Methylamine 1:1).

-

Condition: 65°C for 20 minutes OR Room Temp for 2 hours.

-

Note: This step removes the nucleobase protection (Isobutyryl on G) and cleaves the oligo from the CPG. It also removes the cyanoethyl groups from the phosphate backbone.

5'-Phosphate Deprotection

The CPR protecting groups are typically base-labile and are removed simultaneously with the base protecting groups during the AMA treatment, yielding the free 5'-monophosphate.

Analysis (QC)

-

ESI-MS: 2'-OMe-G adds 345.2 Da per residue (neutral mass of incorporated nucleotide). The 5'-Phosphate adds 79.98 Da .

-